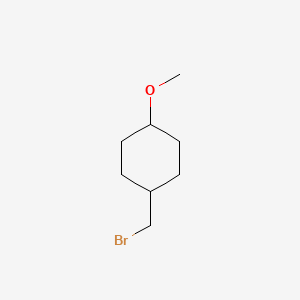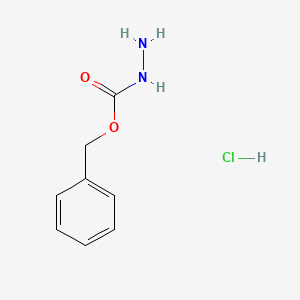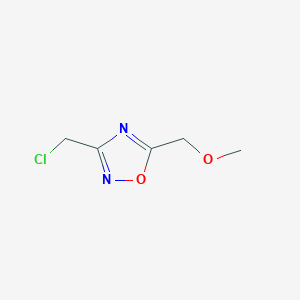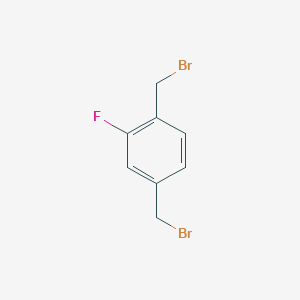
1-(Bromomethyl)-4-methoxycyclohexane
Übersicht
Beschreibung
The compound "1-(Bromomethyl)-4-methoxycyclohexane" is a brominated organic molecule that features a methoxy group attached to a cyclohexane ring. This structure is of interest due to its potential as an intermediate in organic synthesis, particularly in the creation of pseudo-sugars and other cyclic compounds with potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related cyclohexane derivatives has been explored in several studies. For instance, derivatives of cyclohexanetetrol were synthesized from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds . Another study involved the bromination of 1,1,2,2-tetramethyl-1,2-disila-4-cyclohexene, which led to various brominated compounds, indicating the feasibility of bromine-induced ring cleavage and functionalization . Additionally, 1-methoxycyclohexene was prepared from cyclohexanone, suggesting a method that could potentially be adapted for the synthesis of 1-(Bromomethyl)-4-methoxycyclohexane .
Molecular Structure Analysis
Chemical Reactions Analysis
The reactivity of methoxycyclohexene compounds with brominating agents has been investigated. One study reported the interaction of 1-methoxycyclohexene-2 with aqueous N-bromosuccinimide, leading to a mixture of stereoisomeric bromohydrins . This suggests that 1-(Bromomethyl)-4-methoxycyclohexane could similarly undergo reactions with brominating agents to yield various brominated products.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Conformational and Structural Analysis
- Carbon-Halogen Stretching Frequencies and Conformation : Studies on compounds similar to 1-(Bromomethyl)-4-methoxycyclohexane, such as 1-bromomethyl-1-methoxycyclohexane, reveal insights into carbon-halogen stretching frequencies and their conformational properties. These studies help understand the structural behavior of such compounds under various conditions (Altona, Hageman, & Havinga, 2010).
- Conformational Isomerism : Theoretical investigations into the substituent effects on the conformational isomerism of bromoalkoxycyclohexanes, including the methoxy and bromo groups, provide insights into their stable conformations and intramolecular interactions (Silla & Freitas, 2012).
Synthetic Applications
- Formation of Cyclohexyl Derivatives : The reaction of methyl 1-bromocyclohexanecarboxylate with zinc and oxochromene-carboxylic acids leads to the formation of 4-(1-methoxycarbonylcyclohexyl) derivatives with potential biological activities (Kirillov et al., 2015).
- Organosilicon Building Blocks : Compounds like 2-bromo-4-silacyclohexan-1-ones, closely related to 1-(Bromomethyl)-4-methoxycyclohexane, are used as C-functional silicon-containing heterocycles in synthesis (Geyer et al., 2015).
- Synthesis of Morpholine Derivatives : The conversion of aziridine to cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, followed by substitution reactions, represents another application in the synthesis of novel morpholine derivatives (D’hooghe et al., 2006).
Conformational Behavior in Different States
- Gas Electron Diffraction and Raman Spectroscopy : A study on 1-methoxy-1-silacyclohexane, structurally similar to 1-(Bromomethyl)-4-methoxycyclohexane, using gas electron diffraction and Raman spectroscopy, sheds light on the conformational behavior of such compounds in different states (Shlykov et al., 2018).
Miscellaneous Studies
- Electroreductive Cyclisation : The electroreductive intramolecular cyclisation of bromoalkoxylated derivatives, a process that can be applied to compounds like 1-(Bromomethyl)-4-methoxycyclohexane, highlights the potential of such reactions in green media (Medeiros et al., 2011).
- Synthesis of Ziegler-Natta Catalysts : The synthesis of 1,1-bis(methoxymethyl)cyclohexane, which is related to the target compound, demonstrates its utility in creating internal electron donors for Ziegler-Natta catalysts (Xiao-jun, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-methoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-10-8-4-2-7(6-9)3-5-8/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOPXSOJPYCLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617175 | |
| Record name | 1-(Bromomethyl)-4-methoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-methoxycyclohexane | |
CAS RN |
141604-51-5 | |
| Record name | 1-(Bromomethyl)-4-methoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)



![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)








![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)